molecular formula C19H20ClN3O2 B6473428 5-chloro-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-4,6-dimethylpyridine-3-carbonitrile CAS No. 2640886-65-1

5-chloro-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B6473428
CAS No.: 2640886-65-1
M. Wt: 357.8 g/mol
InChI Key: YAWBFNQWHWWLGV-UHFFFAOYSA-N
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Description

5-Chloro-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-4,6-dimethylpyridine-3-carbonitrile is a complex chemical compound with the molecular formula C19H20ClN3O2 and a molecular weight of 357.8 g/mol . Its structure features a tetrahydroisoquinoline core, a privileged scaffold in medicinal chemistry, linked to a multi-substituted pyridine-3-carbonitrile group. The tetrahydroisoquinoline moiety is decorated with 6,7-dimethoxy substitutions, a pattern commonly associated with biological activity, while the pyridine ring is functionalized with chloro, methyl, and nitrile groups, offering potential for diverse interactions in biological systems . Compounds based on the tetrahydroisoquinoline structure have demonstrated significant research value in antiviral drug discovery. Specifically, related 5-(N-fused tricyclic aryl tetrahydroisoquinolin-6-yl) pyridin-3-yl acetic acid derivatives have been investigated as potent inhibitors of Human Immunodeficiency Virus (HIV) replication . These inhibitors represent a valuable area of research for developing new therapeutic strategies against HIV and AIDS . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of novel bioactive molecules, particularly in the development of reverse transcriptase inhibitors, HIV integrase inhibitors, and HIV protease inhibitors . Its high level of functionalization makes it a versatile building block for further chemical modifications, including nucleoside derivatives and other complex molecular architectures targeted at viral life cycle processes such as viral budding and maturation . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-11-15(9-21)19(22-12(2)18(11)20)23-6-5-13-7-16(24-3)17(25-4)8-14(13)10-23/h7-8H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWBFNQWHWWLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)N2CCC3=CC(=C(C=C3C2)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound is compared to pyridine-carbonitrile derivatives and tetrahydroisoquinoline-containing analogs from literature (Table 1).

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Functional Groups Biological/Physical Properties
Target Compound Cl, 4,6-dimethyl, 3-CN, 6,7-dimethoxy-THIQ* ~425.9† CN, THIQ, Cl, OMe Potential CNS/antimicrobial activity
6-(5-(5-Cyano-6-imino-1,6-dihydropyridazine-3-carbonyl)-3-methyl-4-phenylthieno[2,3-b]thiophene-2-carbonyl)-3-imino-... () Thienothiophene, dihydropyridazine, CN ~632.7 CN, thienothiophene, imino High thermal stability (m.p. >320°C)
4-(3-Ethoxy-4-hydroxyphenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-(tetra-O-acetyl-β-D-glucopyranosylthio)... () Glucopyranosylthio, tetrahydronaphthalene, CN ~793.8 CN, acetylated sugar, OH Enhanced solubility due to glycosylation
5-(6,7-Dimethoxy-THIQ)-4-phenyl-1,2,5-oxadiazole N-oxide () Oxadiazole N-oxide, 6,7-dimethoxy-THIQ ~383.4 Oxadiazole, THIQ, OMe Crystal stability via C-H⋯O bonds
4-Amino-9,10-dimethoxy-2-phenyl-6,7-dihydro-2(H)-pyrido[2,1-a]isoquinoline-1,3-dicarbonitrile () Pyrido-isoquinoline, dicarbonitrile, OMe ~428.4 CN (×2), OMe, amino Anticancer/anti-inflammatory activity

*THIQ = tetrahydroisoquinoline; †Calculated based on formula C₂₀H₂₂ClN₃O₂.

Key Differences and Implications

Electron-Withdrawing Groups: The target compound’s carbonitrile group (ν~2216 cm⁻¹, similar to ) enhances polarity and binding affinity compared to non-cyano analogs. The oxadiazole N-oxide in introduces additional hydrogen-bonding capacity, stabilizing crystal structures via C-H⋯O interactions , whereas the target compound’s chloro and methyl groups may prioritize lipophilicity.

Biological Activity: Tetrahydroisoquinoline derivatives (e.g., ) are linked to CNS modulation and anticancer activity. The target compound’s dimethoxy groups may improve metabolic stability over hydroxyl-containing analogs (e.g., ) .

Solubility and Drug-Likeness :

  • Glycosylated derivatives () show improved aqueous solubility, whereas the target compound’s methyl and chloro groups may limit solubility but enhance membrane permeability .

Research Findings and Spectral Data

  • IR Spectroscopy : The carbonitrile group in the target compound is expected to show a sharp peak near ~2216 cm⁻¹, consistent with analogs in and .
  • Crystallography: While the target compound’s crystal structure is unreported, demonstrates that tetrahydroisoquinoline derivatives often form stable lattices via intermolecular hydrogen bonds, suggesting similar behavior .
  • Synthetic Routes: The target compound may be synthesized via methods analogous to , which employs condensation reactions with acetonitrile and arylidenemalononitrile under basic conditions .

Q & A

Q. What are the common synthetic routes for synthesizing 5-chloro-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-4,6-dimethylpyridine-3-carbonitrile, and what critical reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or Pictet-Spengler cyclization. For the tetrahydroisoquinoline core, the Pictet-Spengler reaction between phenylethylamine derivatives and aldehydes under acidic conditions (e.g., boron trifluoride etherate) is common . Pyridine ring functionalization may require palladium-catalyzed cross-coupling or cyanide introduction via nucleophilic substitution (e.g., using KCN/CuCN). Key parameters include solvent choice (DMF for polar intermediates), temperature control (reflux for cyclization), and catalyst selection (Pd/C for substitutions). Purity is enhanced via recrystallization or column chromatography .

Q. How can structural analogs of this compound be systematically designed to explore its pharmacophore?

  • Methodological Answer : Focus on modifying substituents while retaining core pharmacophoric elements:
  • Pyridine ring : Vary methyl/chloro groups at positions 4 and 6 to assess steric effects.
  • Tetrahydroisoquinoline moiety : Adjust methoxy groups at positions 6 and 7 to modulate electron density.
  • Cyanide group : Replace with other electron-withdrawing groups (e.g., nitro) to study electronic impacts.
    Computational tools (e.g., molecular docking) can predict binding modes, while combinatorial libraries enable rapid SAR screening .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound and its intermediates?

  • Methodological Answer :
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups at δ 2.1–2.5 ppm) and confirms cyanide integration.
  • HRMS : Validates molecular formula (e.g., [M+H]+ for C₂₁H₂₃ClN₃O₂).
  • HPLC-PDA : Monitors purity (>95% for pharmacological assays) using C18 columns and acetonitrile/water gradients.
  • IR : Identifies functional groups (C≡N stretch ~2200 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory data in binding affinity studies (e.g., enzyme vs. cell-based assays) be resolved for this compound?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., membrane permeability in cell-based assays). Strategies include:
  • Permeability assays : Use Caco-2 models to quantify cellular uptake.
  • Metabolite profiling : Identify active/inactive metabolites via LC-MS.
  • Target engagement assays : Employ CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .

Q. What computational and experimental approaches are recommended to resolve ambiguities in structure-activity relationships (SAR)?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulates ligand-target interactions to identify key binding residues (e.g., hydrogen bonds with methoxy groups).
  • Free Energy Perturbation (FEP) : Quantifies energy changes from substituent modifications.
  • Cryo-EM/X-ray crystallography : Resolve 3D structures of ligand-target complexes for precise SAR insights .

Q. What strategies optimize the pharmacokinetic profile of this compound while maintaining target engagement?

  • Methodological Answer :
  • Lipophilicity adjustment : Introduce hydrophilic groups (e.g., hydroxyl) to reduce logP and improve solubility.
  • Prodrug design : Mask cyanide groups with ester linkages for enhanced bioavailability.
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., demethylation) and guide structural tweaks .

Q. How can advanced analytical methods like LC-MS/MS be applied to quantify this compound in complex biological matrices?

  • Methodological Answer :
  • Sample preparation : Protein precipitation (acetonitrile) or SPE for plasma/brain homogenates.
  • MRM transitions : Monitor m/z 394.1 → 245.0 (quantifier) and 394.1 → 178.1 (qualifier) with ESI+ ionization.
  • Validation : Assess linearity (1–1000 ng/mL), LLOQ (1 ng/mL), and matrix effects using isotopically labeled internal standards .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structural analogs (e.g., anticancer vs. neuroactive effects)?

  • Methodological Answer :
  • Assay standardization : Replicate studies under identical conditions (e.g., cell lines, incubation time).
  • Off-target profiling : Use kinome/GPCR panels to identify polypharmacology.
  • Meta-analysis : Aggregate data from public repositories (ChEMBL, PubChem) to discern consensus activities .

Tables for Key Structural Analogs

Analog Modifications Reported Activity Reference
5-Chloro-N-(4-methylpiperidin-1-yl)-2-(4-cyanophenyl)acetamidePiperidine, chloroAnticancer
4-(4-Cyanopyridin-2-yloxy)methylpiperidineCyanopyridineAntimicrobial
6-Chloro-N-(pyridin-2-yl)piperidin-1-carboxamidePiperidine, chloroNeuroactive

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